molecular formula C29H41ClO10 B3030014 Ajugamarin chlorohydrin CAS No. 85447-27-4

Ajugamarin chlorohydrin

Cat. No. B3030014
CAS RN: 85447-27-4
M. Wt: 585.1 g/mol
InChI Key: CWWDVANTGWQWKM-UHFFFAOYSA-N
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Description

Ajugamarin chlorohydrin is a natural product derived from the bark of the tree Ajuga iva. It is a neo-clerodane diterpenoid and its molecular formula is C29H41ClO10 .


Synthesis Analysis

The synthesis of Ajugamarin chlorohydrin involves the reaction of hydrogen chloride with ajugamarin in methanol for 24 hours at ambient temperature . The synthesis is chemoselective and yields Ajugamarin chlorohydrin in high yields .


Molecular Structure Analysis

The Ajugamarin A2 Chlorohydrin molecule contains a total of 88 bonds. There are 45 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 7 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 5 esters (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Ajugamarin chlorohydrin is a neo-clerodane diterpenoid, which has been isolated from the leaves of Ajuga nipponensis . The structures of these compounds were established by chemical and spectroscopic means .


Physical And Chemical Properties Analysis

Ajugamarin chlorohydrin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Chemical Composition and Structure

Ajugamarin chlorohydrin, a neo-clerodane diterpenoid, has been identified as one of the chemical constituents of Ajuga plants. Specifically, in Ajuga nipponensis, ajugamarin chlorohydrin, along with ajugamarin and dihydroajugamarin, was isolated from the leaves. The structure of ajugamarin chlorohydrin was established through chemical and spectroscopic means, including X-ray analysis (Shimomura et al., 1983).

2. Anticancer Activity

Recent studies have shown that certain compounds derived from Ajuga decumbens, including ajugamarin chlorohydrin, exhibit potent in vitro anticancer activity. These findings suggest that ajugamarin chlorohydrin and related compounds could be promising lead compounds for the development of new anticancer agents. The evaluation of their activity against various cancer cell lines, such as A549 and Hela, indicated significant potential, with IC50 values in the micromolar range (Olatunde et al., 2022).

3. Anti-Plasmodial and Anti-Inflammatory Activity

Ajugamarin chlorohydrin, along with other compounds from Ajuga remota, has been studied for its antiplasmodial activity. The in vitro evaluation against Plasmodium falciparum, the causative agent of malaria, showed that compounds like ajugarin-1, derived from A. remota, have moderate activity. This suggests potential for the development of new treatments for malaria and other parasitic diseases (Kuria et al., 2002).

4. Neuroprotective and Anti-Inflammatory Effects

Extracts from various Ajuga species, including those containing ajugamarin chlorohydrin, have shown potential for neuroprotective and anti-inflammatory applications. These extracts have been evaluated for their effect on enzyme inhibition relevant to Alzheimer's disease and their antioxidant capacity. The results indicate potential uses in functional foods, cosmetics, and pharmaceuticals, particularly for anti-Alzheimer's and skin-care applications (Movahhedin et al., 2016).

properties

IUPAC Name

[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDVANTGWQWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73813222

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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